

5-Bromobenzothiazole: A Versatile Scaffold for Modern Organic Synthesis

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Compound of Interest

Compound Name: 5-Bromobenzothiazole

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromobenzothiazole is a heterocyclic building block of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science.^{[1][2]} Its unique chemical structure, featuring a fused benzene and thiazole ring system with a strategically positioned bromine atom, offers a versatile platform for the synthesis of complex molecular architectures. The benzothiazole core itself is a privileged scaffold, present in numerous biologically active compounds and approved pharmaceuticals.^{[1][2][3]} The bromine atom at the 5-position serves as a convenient handle for a variety of cross-coupling reactions, enabling the introduction of diverse functional groups and the construction of extensive compound libraries. This guide provides a comprehensive overview of the properties, synthetic applications, and experimental protocols associated with **5-bromobenzothiazole**, with a focus on its utility in modern organic synthesis.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **5-Bromobenzothiazole** is essential for its effective use in synthesis. These properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₇ H ₄ BrNS	[4]
Molecular Weight	214.08 g/mol	[4]
Appearance	Colorless to pale yellow solid	[5]
Melting Point	99-103 °C	[5]
Solubility	Soluble in ethanol, dichloromethane, and dimethylformamide	[5]
CAS Number	768-11-6	[4]

Synthetic Applications

The reactivity of the C-Br bond in **5-Bromobenzothiazole** makes it an ideal substrate for a range of palladium-catalyzed cross-coupling reactions. These transformations allow for the facile formation of C-C, C-N, and C-S bonds, providing access to a wide array of substituted benzothiazole derivatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of **5-Bromobenzothiazole**, this reaction enables the introduction of various aryl and heteroaryl substituents at the 5-position. These reactions typically proceed in high yields and exhibit broad functional group tolerance.[4][6][7]

A variety of arylboronic acids can be coupled with **5-bromobenzothiazole** derivatives to generate a diverse set of 5-arylbenzothiazoles. The following table summarizes representative examples of Suzuki-Miyaura coupling reactions with a similar substrate, 2-amino-6-bromobenzothiazole, which provides a strong indication of the expected reactivity and yields for **5-bromobenzothiazole**. [7]

Entry	Arylboro nic Acid	Product	Solvent	Base	Catalyst	Yield (%)
1	Phenylboro nic acid	2-Amino-6- phenylben zothiazole	1,4- Dioxane/H ₂ O	K ₃ PO ₄	Pd(PPh ₃) ₄	85
2	4- Methylphe nylboronic acid	2-Amino-6- (p- tolyl)benzot hiazole	1,4- Dioxane/H ₂ O	K ₃ PO ₄	Pd(PPh ₃) ₄	88
3	4- Methoxyph enylboronic acid	2-Amino-6- (4- methoxyph enyl)benzo thiazole	1,4- Dioxane/H ₂ O	K ₃ PO ₄	Pd(PPh ₃) ₄	92
4	3- Chlorophe nylboronic acid	2-Amino-6- (3- chlorophen yl)benzothi azole	1,4- Dioxane/H ₂ O	K ₃ PO ₄	Pd(PPh ₃) ₄	82
5	Thiophene- 2-boronic acid	2-Amino-6- (thiophen- 2- yl)benzothi azole	1,4- Dioxane/H ₂ O	K ₃ PO ₄	Pd(PPh ₃) ₄	78

The following is a general procedure for the Suzuki-Miyaura coupling of a bromobenzothiazole derivative with an arylboronic acid.[7]

Materials:

- 2-Amino-6-bromobenzothiazole (1.0 equiv)
- Arylboronic acid (1.1 equiv)

- Pd(PPh₃)₄ (5 mol%)
- K₃PO₄ (2.0 equiv)
- 1,4-Dioxane
- Water
- Nitrogen or Argon gas

Procedure:

- To a dried round-bottom flask, add 2-amino-6-bromobenzothiazole, the arylboronic acid, and potassium phosphate.
- Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this process three times.
- Add 1,4-dioxane and water (typically in a 4:1 ratio) to the flask.
- Degas the solution by bubbling the inert gas through the mixture for 15-20 minutes.
- Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive pressure of the inert gas.
- Heat the reaction mixture to 95 °C and stir for the appropriate time (typically monitored by TLC or LC-MS).
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired 5-arylbenzothiazole derivative.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines.[8][9][10] This reaction is particularly valuable for the functionalization of **5-Bromobenzothiazole**, allowing for the introduction of primary and secondary amines at the 5-position. The resulting 5-aminobenzothiazole derivatives are important intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[11]

The following table presents a selection of Buchwald-Hartwig amination reactions of various halo-indazoles with different amines, which serves as a good model for the expected reactivity of **5-bromobenzothiazole**. [11]

Entry	Amine	Product	Solvent	Base	Catalyst/ Ligand	Yield (%)
1	Morpholine	5-(Morpholin-4-yl)indazole	THF	LiHMDS	$\text{Pd}_2(\text{dba})_3$ / RuPhos	95
2	Piperidine	5-(Piperidin-1-yl)indazole	THF	LiHMDS	$\text{Pd}_2(\text{dba})_3$ / RuPhos	92
3	Aniline	5-(Phenylamino)indazole	THF	LiHMDS	$\text{Pd}_2(\text{dba})_3$ / RuPhos	85
4	Benzylamine	5-(Benzylamino)indazole	THF	LiHMDS	$\text{Pd}_2(\text{dba})_3$ / BrettPhos	88
5	N-Methylaniline	5-(Methyl(phenyl)amino)indazole	THF	LiHMDS	$\text{Pd}_2(\text{dba})_3$ / RuPhos	90

The following is a general procedure for the Buchwald-Hartwig amination of a bromo-heterocycle with an amine.[\[11\]](#)[\[12\]](#)

Materials:

- **5-Bromobenzothiazole** (1.0 equiv)
- Amine (1.2 equiv)
- $\text{Pd}(\text{OAc})_2$ (2 mol%) or $\text{Pd}_2(\text{dba})_3$ (1 mol%)

- Phosphine ligand (e.g., RuPhos, BrettPhos) (2-4 mol%)
- Base (e.g., LiHMDS, Cs₂CO₃, K₃PO₄) (2.0 equiv)
- Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, THF)
- Nitrogen or Argon gas

Procedure:

- To a dried Schlenk tube or round-bottom flask, add the palladium precursor and the phosphine ligand.
- Evacuate the vessel and backfill with an inert gas.
- Add the anhydrous solvent, followed by the base, **5-bromobenzothiazole**, and the amine.
- Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
- Cool the reaction mixture to room temperature.
- Quench the reaction with water and extract the product with an organic solvent.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

C-H Activation

Direct C-H bond functionalization has emerged as a powerful and atom-economical strategy in organic synthesis.^{[13][14][15]} While less explored for **5-Bromobenzothiazole** specifically, palladium-catalyzed C-H arylation of benzothiazole and its derivatives has been reported.^[13] ^[14] This approach allows for the formation of C-C bonds at positions that are not readily accessible through traditional cross-coupling methods, avoiding the need for pre-functionalized

starting materials. Further research in this area could unlock novel synthetic pathways for the derivatization of the **5-bromobenzothiazole** scaffold.

Applications in Drug Discovery and Materials Science

The benzothiazole scaffold is a key component in a multitude of compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][16] **5-Bromobenzothiazole**, as a versatile building block, provides a gateway to novel derivatives with potential therapeutic applications. For instance, it can be utilized in the synthesis of kinase inhibitors, which are a crucial class of drugs for cancer therapy.[17][18][19][20]

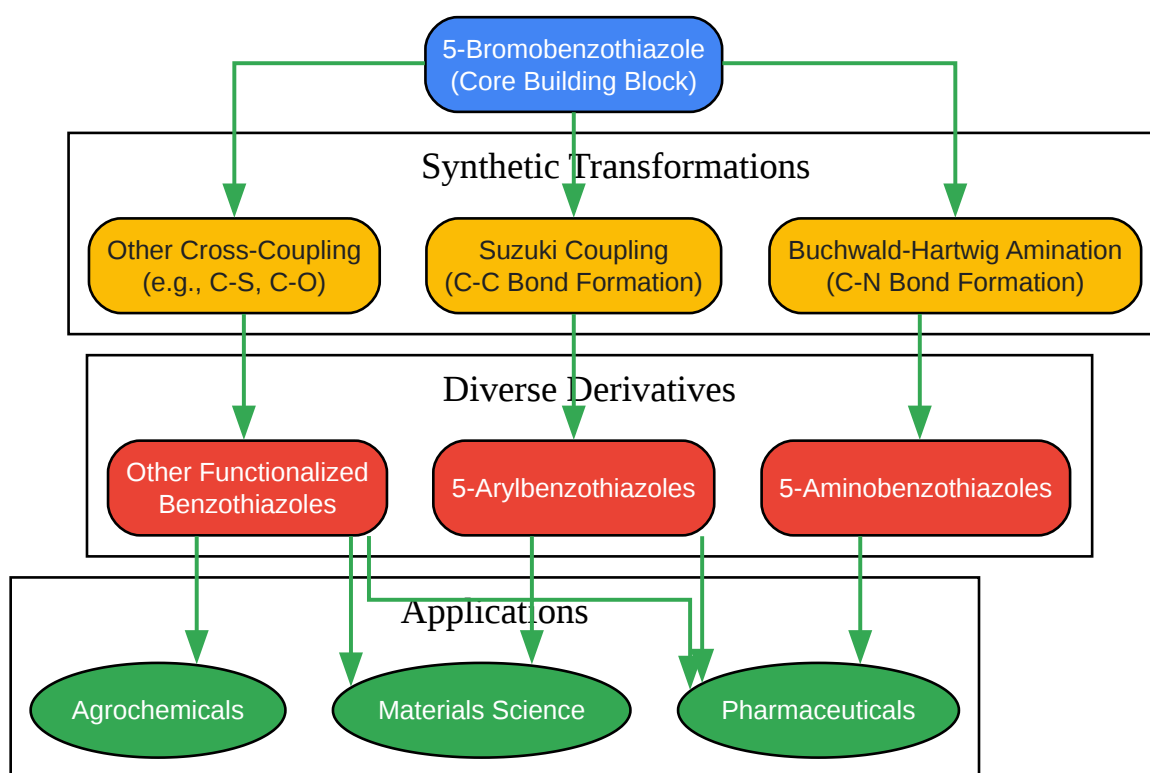
In the realm of materials science, benzothiazole derivatives are explored for their unique optical and electronic properties. The ability to introduce various aryl groups at the 5-position of the benzothiazole ring system via Suzuki coupling allows for the fine-tuning of these properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices.

Mandatory Visualizations



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Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.



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Caption: Logical relationship of **5-Bromobenzothiazole** as a versatile building block.

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